molecular formula C11H15NO2 B1356052 3-(2-Methoxyphenoxy)pyrrolidine CAS No. 21767-12-4

3-(2-Methoxyphenoxy)pyrrolidine

Cat. No.: B1356052
CAS No.: 21767-12-4
M. Wt: 193.24 g/mol
InChI Key: RLANOFAQNVDAQD-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine-Containing Scaffolds in Bioactive Molecules and Drug Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly valued scaffold in the design of bioactive molecules and pharmaceuticals. nih.govfrontiersin.org Its prevalence is underscored by its presence in 37 drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The significance of the pyrrolidine scaffold stems from several key features:

Stereochemistry: The presence of chiral centers in substituted pyrrolidines allows for the generation of multiple stereoisomers. nih.govresearchgate.net The specific spatial arrangement of substituents can dramatically influence the biological profile of a drug candidate due to different binding modes with enantioselective proteins. nih.govresearchgate.net The naturally occurring amino acid L-proline, which contains a pyrrolidine ring, is a common chiral building block in stereoselective synthesis. nih.gov

Versatility in Biological Activity: Pyrrolidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system effects. frontiersin.orgnih.gov They are also utilized as ligands for transition metals and as organocatalysts. nih.gov

The structural and chemical versatility of the pyrrolidine scaffold has solidified its importance in medicinal chemistry, making it a frequent choice for the development of new therapeutic agents. frontiersin.org

Contextualizing the 2-Methoxyphenoxy Moiety in Ligand Design and Biological Interactions

The 2-methoxyphenoxy group is a significant structural element in ligand design, influencing a molecule's biological activity through its electronic and steric properties. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, which can affect the electron density of the attached phenyl ring and, consequently, its interactions with biological targets.

The position of the methoxy group on the phenyl ring is critical. For instance, studies on unsymmetrical trifluoromethyl methoxyphenyl β-diketones and their copper(II) complexes have shown that altering the position of the methoxy group on the aromatic ring impacts their antimicrobial and cytotoxic activities. mdpi.com

In the context of ligand-receptor interactions, the 2-methoxyphenoxy moiety has been incorporated into various pharmacologically active compounds. For example, it is a component of N-(4-(2-methoxyphenoxy)phenyl)-N-(2,2,2-trifluoroethylsulfonyl)pyrid-3-ylmethylamine, a novel allosteric potentiator of the metabotropic glutamate (B1630785) 2 (mGlu2) receptor, which has shown anxiolytic activity. nih.gov Furthermore, 3-methoxyquinoxalin-2-carboxamides have been designed as serotonin (B10506) type-3 (5-HT₃) receptor antagonists. nih.gov The design of these molecules often involves a ligand-based approach, where the structural features of known active compounds guide the synthesis of new derivatives with improved properties. nih.gov

The strategic placement of the 2-methoxyphenoxy group can contribute to:

Enhanced Binding Affinity: The electronic nature of the methoxy group can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the binding pocket of a protein.

Modulation of Pharmacokinetics: The lipophilicity and metabolic stability of a compound can be influenced by the presence and position of the methoxy group.

Fine-tuning of Biological Activity: As seen with the mGlu2 receptor potentiators, the 2-methoxyphenoxy group can contribute to the specificity and potency of a ligand for its target. nih.gov

Overview of Research Trajectories for the Chemical Compound and Analogues

Research into 3-(2-Methoxyphenoxy)pyrrolidine and its analogues has been driven by the desire to explore new chemical space and identify novel therapeutic agents. The synthesis and evaluation of pyrrolidine derivatives are a significant area of investigation in medicinal chemistry.

Studies have focused on the synthesis of various substituted pyrrolidines and the evaluation of their biological activities. For example, new thiazole-based pyrrolidine derivatives have been synthesized and assessed for their antibacterial and cytotoxic activities. biointerfaceresearch.com Another area of research involves the development of pyrrolidine-2,3-diones as inhibitors of bacterial enzymes, such as P. aeruginosa PBP3. nih.gov The structural insights gained from these studies, particularly the importance of specific substituents on the pyrrolidine ring, can inform the design of new analogues of this compound. nih.gov

Furthermore, the synthesis of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) cells with EGFR mutations highlights the potential of pyrrolidine-containing scaffolds in oncology. nih.gov Research on pyrrolidine-based 3-deoxysphingosylphosphorylcholine analogues has also identified hit compounds for the potential treatment of Leishmania donovani. nih.gov

The general research trajectory for compounds like this compound often involves:

Synthesis: Development of efficient synthetic routes to the core scaffold and its analogues with diverse substitution patterns.

Biological Screening: Evaluation of the synthesized compounds against a panel of biological targets to identify initial "hit" compounds.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the hit compounds to understand the relationship between their chemical structure and biological activity.

Lead Optimization: Further refinement of the most promising compounds to improve their potency, selectivity, and pharmacokinetic properties.

While specific research on this compound itself may not be extensively published in publicly available literature, the broader research on related pyrrolidine and 2-methoxyphenoxy-containing compounds provides a strong rationale for its investigation as a potential bioactive molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLANOFAQNVDAQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Methoxyphenoxy Pyrrolidine and Its Derivatives

Stereoselective Synthesis of Enantiomers (e.g., (R)-3-(2-Methoxyphenoxy)pyrrolidine)

The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Consequently, the stereoselective synthesis of the enantiomers of 3-(2-Methoxyphenoxy)pyrrolidine is of paramount importance. A key strategy for accessing enantiomerically pure 3-substituted pyrrolidines involves the use of chiral precursors. A relevant example is the synthesis of chiral 3-hydroxypyrrolidine, a close analog and potential precursor to this compound. One patented method describes the preparation of (R)-N-benzyl-3-hydroxypyrrolidine starting from (R)-2-(t-butyldimethylsilyloxy)-3-chloropropionitrile. researchgate.net This process involves reduction of the nitrile to an amine, followed by cyclization to form the pyrrolidine (B122466) ring and subsequent deprotection. researchgate.net

Another powerful approach for the synthesis of optically pure 3-aryloxypyrrolidines starts from trans-4-hydroxy-L-proline. This readily available chiral starting material can be converted into a key intermediate, (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine. The displacement of the mesylate with a phenolate (B1203915) anion, followed by deprotection, provides the desired 3-aryloxypyrrolidine. Although this displacement reaction can be accompanied by elimination by-products, these can often be easily removed. rsc.org While this method has been successfully applied to various phenolates, slight racemization has been observed in related piperidine (B6355638) syntheses, highlighting a potential challenge. rsc.org

The following table summarizes a general approach for the synthesis of chiral 3-aryloxy-pyrrolidines:

StepReactionReagents and ConditionsKey Features
1MesylationMethanesulfonyl chloride, baseConversion of the hydroxyl group to a good leaving group.
2Nucleophilic SubstitutionSodium phenolateFormation of the aryloxy ether linkage.
3DeprotectionAcidic or basic conditionsRemoval of the N-protecting group to yield the final product.

Total Synthesis Approaches for the Core Pyrrolidine Structure

The construction of the pyrrolidine core is a central theme in heterocyclic chemistry, with numerous strategies developed for its synthesis. masterorganicchemistry.com One common approach involves the cyclization of acyclic precursors. For instance, 3-aryl pyrrolidines can be synthesized from N-diallyl sulfonamides via ring-closing metathesis using Grubbs' catalyst, followed by an intramolecular Heck reaction and subsequent reduction steps. byjus.com

Another versatile method is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. byjus.com This approach allows for the rapid construction of the five-membered ring with good control over stereochemistry. Catalytic variants of this reaction, for example using copper(I) salts, can provide substituted pyrrolidines in high yields and with excellent diastereoselectivities. byjus.com

The "borrowing hydrogen" methodology has also emerged as a powerful, atom-economical tool for the synthesis of saturated aza-heterocycles. uci.edulibretexts.org This method involves the iridium(III)-catalyzed reaction of primary amines with diols, such as 1,2,4-butanetriol, to form 3-pyrrolidinols. libretexts.org The in-situ generation of an aldehyde from the diol, followed by condensation with the amine and subsequent reduction, leads to the formation of the pyrrolidine ring. libretexts.org

Derivatization Strategies of the Pyrrolidine Nitrogen and Phenyl Ring

The secondary amine of the pyrrolidine ring in this compound is a prime site for functionalization through N-alkylation and N-acylation reactions. These modifications are crucial for modulating the compound's physicochemical properties and biological activity.

N-Alkylation can be achieved through various methods. Reductive amination, involving the reaction of the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent, is a widely used technique. Another approach is the use of alkyl halides, where the pyrrolidine nitrogen acts as a nucleophile to displace the halide. More recently, triarylboranes like B(C₆F₅)₃ have been employed as metal-free catalysts for the N-alkylation of amines using aryl esters, offering a mild reaction protocol. mdpi.com

N-Acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing molecular interactions. This is typically achieved by reacting the pyrrolidine with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. The N-acylation of phosphatidylethanolamine, a molecule containing a primary amine, to form N-acylphosphatidylethanolamine (NAPE) is a well-studied biological process that highlights the general reactivity of amino groups towards acylation. researchgate.net

The following table outlines common reagents for these derivatizations:

ReactionReagent ClassExample Reagents
N-AlkylationAlkyl HalidesMethyl iodide, Benzyl bromide
Carbonyls (Reductive Amination)Acetone, Benzaldehyde
Aryl Esters (Catalyzed)Phenyl acetate (B1210297) with B(C₆F₅)₃
N-AcylationAcyl HalidesAcetyl chloride, Benzoyl chloride
AnhydridesAcetic anhydride
Carboxylic AcidsBenzoic acid with a coupling agent (e.g., DCC, HATU)

The methoxyphenoxy group provides another avenue for structural diversification through electrophilic aromatic substitution (EAS). The methoxy (B1213986) and the pyrrolidinyloxy substituents are both electron-donating groups, which activate the phenyl ring towards EAS and direct incoming electrophiles to the ortho and para positions. However, the interplay between these two groups will determine the regioselectivity of the substitution.

Common EAS reactions that could be applied include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

It is important to note that the reaction conditions for EAS must be carefully chosen to avoid side reactions, such as oxidation or reactions with the pyrrolidine nitrogen. Protection of the pyrrolidine nitrogen as an amide can be employed to moderate its reactivity and prevent undesired side reactions during EAS.

Solid-Phase Organic Synthesis Applications for Pyrrolidine Analogues

Solid-phase organic synthesis (SPOS) is a powerful technology for the rapid generation of libraries of related compounds, which is invaluable in drug discovery for structure-activity relationship (SAR) studies. The pyrrolidine scaffold is well-suited for SPOS.

One approach involves starting with a resin-bound precursor, such as glutamic acid, and building the pyrrolidine ring and its substituents in a stepwise manner. mdpi.com For example, resin-bound glutamic acid can be utilized in the Ugi four-component reaction to produce N-substituted pyrrolidinones. mdpi.com Another strategy involves the synthesis of highly substituted pyrrolidine libraries starting from a complex bicyclic β-lactam scaffold attached to a solid support. This method allows for the creation of drug-like molecules in a limited number of synthetic steps.

The versatility of SPOS allows for the introduction of diversity at multiple points of the pyrrolidine scaffold, including the nitrogen atom and various positions on the ring and its substituents, facilitating the exploration of a broad chemical space.

Modern Catalytic Methods in Pyrrolidine Annulation (e.g., Photoredox/Nickel Catalysis)

Modern catalytic methods have revolutionized the synthesis of complex molecules, and the construction of the pyrrolidine ring is no exception. Photoredox and nickel catalysis have emerged as powerful tools for forming C-C and C-N bonds under mild conditions.

Photoredox catalysis , utilizing visible light to initiate single-electron transfer (SET) processes, has been applied to the synthesis of pyrrolidines. uci.edu For example, the combination of a Lewis acid and a photoredox catalyst can enable the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines, allowing for skeletal remodeling and further functionalization. uci.edu Photoredox catalysis can also be used to generate azomethine ylides for [3+2] cycloadditions to form pyrrolidines.

Nickel catalysis has also been extensively used in the synthesis of pyrrolidines. Nickel-catalyzed annulation reactions between o-haloarylimines and electron-poor olefins can produce indanyl amines containing a pyrrolidine ring with good stereocontrol. Furthermore, nickel-catalyzed asymmetric (3+2) annulations of propargylic carbonates and vinylogous donors provide access to highly functionalized pyrrolidines with excellent regio-, diastereo-, and enantiocontrol. The combination of photoredox and nickel dual catalysis has also been explored for cross-coupling reactions to form C-C bonds in the synthesis of complex molecules containing the pyrrolidine motif.

Characterization Techniques for Novel Synthetic Compounds in Research

The unambiguous identification and characterization of novel synthetic compounds like this compound and its derivatives are crucial to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see distinct signals for the protons on the pyrrolidine ring, the methoxy group, and the aromatic ring. The coupling patterns of the pyrrolidine protons would help determine their relative stereochemistry.

¹³C NMR indicates the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would confirm the presence of the pyrrolidine ring, the aromatic ring, and the methoxy group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov This is a key step in confirming the identity of a novel compound.

Electron Ionization (EI) Mass Spectrometry can be used to obtain a fragmentation pattern, which serves as a "fingerprint" for the molecule and can help to confirm its structure by analyzing the masses of the fragments. nist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. nih.gov For this compound, one would expect to see characteristic absorption bands for the N-H bond of the secondary amine in the pyrrolidine ring, C-O stretching of the ether linkage, and C-H and C=C stretching of the aromatic ring.

Chromatographic Techniques: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound. By developing a suitable chromatographic method, one can separate the target compound from any starting materials, byproducts, or other impurities.

The table below summarizes the key characterization techniques and the information they provide for a novel compound like this compound.

Technique Information Obtained
¹H NMR Spectroscopy Proton environment, connectivity, and stereochemistry.
¹³C NMR Spectroscopy Number and type of carbon atoms.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition. nih.gov
Infrared (IR) Spectroscopy Presence of functional groups. nih.gov
Chromatography (HPLC, GC) Purity assessment and separation of components.

Structure Activity Relationship Sar Investigations of 3 2 Methoxyphenoxy Pyrrolidine Derivatives

Elucidation of Absolute Stereochemistry's Impact on Biological Activity

The three-dimensional orientation of the substituents on the pyrrolidine (B122466) ring is a critical determinant of biological activity. For derivatives of 3-phenoxypyrrolidine, the stereochemistry at the C3 position profoundly influences their potency and selectivity as monoamine reuptake inhibitors.

Research has shown that for a series of 3-substituted pyrrolidines, the SERT (serotonin transporter) activity is sensitive to the stereochemistry at the C3 position. Specifically, the (3R)-isomers have been observed to be 3- to 4-fold less potent than their (3S)-counterparts nih.gov. Conversely, the activity at the NET (norepinephrine transporter) is highly dependent on the stereochemistry, with the (3S)-isomer showing markedly greater potency nih.gov. This highlights the distinct stereochemical requirements of the binding pockets of these two transporters.

In a related series of 3,4-disubstituted piperidines, which share structural similarities with the pyrrolidine core, a similar emphasis on stereochemistry is observed. The (-)-cis and (+)-trans isomers exhibit selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters (DAT/NET), while the (-)-trans and (+)-cis isomers are more selective for the serotonin (B10506) transporter (SERT) ebi.ac.uk. This underscores the general principle that subtle changes in the spatial arrangement of functional groups can dramatically shift the selectivity profile of a compound.

The following table illustrates the impact of stereochemistry on the inhibitory activity of a representative 3-substituted pyrrolidine derivative at the human serotonin and norepinephrine transporters.

Compound IsomerSERT Ki (nM)NET Ki (nM)
(1'S,3S)35 ± 7180 ± 30
(1'R,3S)35 ± 5>10000
(1'S,3R)110 ± 20>10000
(1'R,3R)140 ± 2010000 ± 1000
Data derived from a study on 3-substituted pyrrolidines as dual serotonin and norepinephrine reuptake inhibitors. The values demonstrate the critical role of stereochemistry in determining transporter affinity. nih.gov

Positional and Substituent Effects on the Pyrrolidine Ring System

The nitrogen atom of the pyrrolidine ring is a key site for modification. In many active compounds, this nitrogen is part of an amine, which is a common pharmacophore in reuptake inhibitors nih.gov. The nature of the substituent on the pyrrolidine nitrogen can impact potency and selectivity.

Furthermore, substitutions at other positions on the pyrrolidine ring can fine-tune the activity. For instance, in related heterocyclic compounds, the introduction of a fluorine atom can significantly enhance inhibitory potency. While specific data on fluorinated 3-(2-methoxyphenoxy)pyrrolidine is not detailed in the provided results, this is a common strategy in medicinal chemistry to improve binding affinity. The pyrrolidine ring's non-planar, puckered conformation allows for precise spatial positioning of substituents, which can be optimized for interaction with specific receptor or transporter binding sites.

Modulation of the Phenoxy Ring System and Methoxy (B1213986) Group for Enhanced Activity

The phenoxy ring system and its methoxy substituent are crucial for the interaction of these derivatives with their biological targets. The electronic and steric properties of this part of the molecule can be systematically altered to enhance activity and selectivity.

In studies of related norepinephrine reuptake inhibitors, the presence of an ethoxyphenyl group was found to be important for potent activity scispace.com. This suggests that the alkoxy group on the phenoxy ring plays a direct role in binding to the transporter. The position of this group is also critical. While the target compound of this article has a methoxy group at the 2-position, altering its location to the 3- or 4-position would be expected to significantly change the binding affinity and selectivity profile.

Furthermore, the addition of other substituents to the phenoxy ring can have a profound effect. For example, in a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, various substitutions on the phenoxy ring were explored to optimize potency as dual norepinephrine and serotonin reuptake inhibitors ebi.ac.uknih.gov. These studies demonstrate that the phenoxy ring is a key area for modification to achieve desired pharmacological properties.

The table below shows the effect of substitutions on the phenoxy ring on the norepinephrine reuptake inhibition for a series of related compounds.

Phenoxy Ring SubstituentNET IC50 (nM)
2-Methyl15
3-Methyl25
4-Methyl40
2,6-Dimethyl5
This data, from a related series of norepinephrine reuptake inhibitors, illustrates how the position and number of substituents on the phenoxy ring can modulate potency.

Rational Design Principles Derived from SAR Studies

The collective findings from structure-activity relationship studies provide a set of rational design principles for developing novel and improved this compound derivatives. A key principle is the understanding that these molecules can be constructed from distinct modular units, each of which can be optimized imrpress.com.

A successful strategy in designing such inhibitors involves the combination of an amine-containing pharmacophore with an appropriate aryl group, separated by a specific number of sp3-hybridized atoms nih.gov. The this compound scaffold fits this paradigm perfectly.

Rational design also leverages computational approaches, such as the development of 3D-QSAR models, to predict the binding of new inhibitors and to understand the differences in the binding sites of various transporters nih.gov. For instance, the binding site of the norepinephrine transporter has specific features that can be targeted by optimizing the substituents on the phenoxy ring of the ligand scispace.com.

By integrating the knowledge of stereochemical requirements, the effects of substituents on both the pyrrolidine and phenoxy rings, and the use of computational modeling, medicinal chemists can design new derivatives of this compound with enhanced potency, selectivity, and improved pharmacokinetic profiles for the treatment of CNS disorders nih.govnih.gov.

Molecular Target Identification and Mechanistic Elucidation

Exploration of Molecular Interactions with Biological Macromolecules

A crucial aspect of understanding a compound's pharmacological profile is to investigate its interactions with biological macromolecules such as receptors and enzymes.

Receptor-ligand binding assays are a cornerstone of pharmacological research, used to determine the affinity of a ligand for a specific receptor. fishersci.no These assays typically involve incubating a radiolabeled or fluorescently tagged ligand with a preparation of the receptor and then measuring the amount of bound ligand. fishersci.no Competition binding assays, where the ability of an unlabeled compound to displace the labeled ligand is measured, are often used to determine the binding affinity (Ki) of a new compound.

Despite the importance of such assays, a thorough search of scientific literature did not yield any data from receptor-ligand binding assays conducted on 3-(2-Methoxyphenoxy)pyrrolidine.

Many drugs exert their effects by modulating the activity of enzymes. Assays to determine if a compound inhibits or enhances the activity of specific enzymes are therefore critical. These studies measure the rate of an enzymatic reaction in the presence and absence of the test compound.

No studies detailing the modulation of any enzymatic activity by this compound have been reported in the available scientific literature.

Characterization of Specific Receptor Subtypes (e.g., Metabotropic Glutamate (B1630785) Receptors)

Given that some pyrrolidine (B122466) derivatives have been shown to interact with metabotropic glutamate receptors (mGluRs), this receptor family would be a logical starting point for investigation. mGluRs are G-protein coupled receptors that are classified into three groups (I, II, and III) and are involved in modulating synaptic transmission and neuronal excitability.

Functional assays, such as the [35S]GTPγS binding assay, are used to determine the functional consequence of a ligand binding to a G-protein coupled receptor. This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit following receptor stimulation by an agonist. An increase in [35S]GTPγS binding indicates that the compound is an agonist, while a lack of effect on its own but inhibition of agonist-stimulated binding would suggest an antagonist action.

There are no published studies that have utilized [35S]GTPγS binding assays to characterize the functional activity of this compound at any receptor subtype.

Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. Positive allosteric modulators (PAMs) enhance the effect of the endogenous ligand, while negative allosteric modulators (NAMs) reduce it. The study of allosteric modulation is a significant area of drug discovery as it can offer greater subtype selectivity and a more nuanced modulation of receptor function.

No evidence or data from studies investigating potential allosteric modulation mechanisms of this compound at any receptor have been found.

Identification of Key Amino Acid Residues Involved in Ligand Binding

To understand the precise nature of a ligand-receptor interaction, it is important to identify the specific amino acid residues within the receptor's binding pocket that are crucial for binding. This is often achieved through site-directed mutagenesis studies, where individual amino acids are substituted, and the effect on ligand binding affinity is measured. Computational molecular docking studies can also be used to predict these interactions.

No research has been published that identifies the key amino acid residues involved in the binding of this compound to any biological target.

Research on this compound Remains Undisclosed

Despite significant interest in the therapeutic potential of novel chemical entities, detailed research identifying the specific molecular targets and subsequent cellular pathways of the compound this compound is not publicly available.

Extensive searches of scientific literature and patent databases have failed to yield specific data on the biological activity of this compound. While research exists for structurally related compounds, such as certain pyrrolidine derivatives, this information cannot be reliably extrapolated to the exact molecule . The precise molecular interactions and the downstream cellular consequences of engaging with its biological target remain uncharacterized in published research.

This absence of data prevents a detailed analysis of its mechanism of action. Key information, including its binding affinity for any particular protein, its effect on enzymatic activity, or its modulation of signaling cascades, is not documented in the accessible scientific domain. Therefore, the creation of a comprehensive scientific article detailing its molecular target and cellular pathway analysis, as requested, is not feasible at this time.

It is possible that research on this compound is proprietary and has not been disclosed publicly, or that the compound is a synthetic intermediate for which biological testing has not been a primary focus. Without access to preclinical or investigational data, any discussion of its pharmacological properties would be purely speculative.

Further investigation into this compound would require access to unpublished research data or the initiation of new scientific studies to elucidate its biological function.

Computational Chemistry and in Silico Modeling for 3 2 Methoxyphenoxy Pyrrolidine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the fundamental principles of quantum mechanics. These methods provide detailed information about electron distribution, molecular orbital energies, and reactivity, which are difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful and widely used quantum computational method that calculates the electronic structure of molecules. By approximating the electron density, DFT can accurately predict a wide range of molecular properties. For 3-(2-Methoxyphenoxy)pyrrolidine, DFT studies would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. nih.gov

Once the optimized structure is obtained, various electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability; a large gap suggests high stability, while a small gap indicates higher reactivity. nih.gov The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential, typically near oxygen or nitrogen atoms) and electron-poor (positive potential, often around hydrogen atoms). This information is vital for understanding non-covalent interactions, such as hydrogen bonding, which are crucial for protein-ligand binding. researchgate.net

Table 1: Representative Electronic Properties of this compound Calculable by DFT Note: The following values are illustrative examples of data generated from DFT calculations and are not based on published experimental results for this specific molecule.

PropertyIllustrative ValueSignificance
Total Energy-785.12 HartreesRepresents the total electronic energy of the optimized molecule.
HOMO Energy-6.2 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-0.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.7 eVIndicates chemical reactivity and stability. A larger gap implies higher stability.
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and interactions.

Due to several rotatable single bonds, this compound can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers and to understand the energy barriers between them. This is crucial because a molecule's biological activity is often tied to a specific conformation that fits into a protein's binding site.

The process involves systematically rotating the flexible bonds (e.g., the C-O bond linking the phenoxy group and the pyrrolidine (B122466) ring, and the bond to the methoxy (B1213986) group) and calculating the energy of each resulting structure. This exploration of the molecule's potential energy surface helps to construct a conformational energy landscape. nih.govresearchgate.net This landscape maps the relative energies of different conformers, revealing the most populated states at a given temperature. nih.gov The pyrrolidine ring itself can adopt different puckered conformations (such as "envelope" or "twisted" forms), which further complicates the energy landscape. Computational analysis can determine the energetic preference for these puckers as influenced by the bulky 3-position substituent.

Table 2: Conceptual Conformational Analysis of this compound Note: This table is a conceptual representation of how different conformers might be characterized.

Conformer IDKey Dihedral Angle(s)Pyrrolidine PuckerRelative Energy (kcal/mol)
Conf-1gauche (-60°)C3-endo0.00 (Global Minimum)
Conf-2anti (180°)C3-endo+1.2
Conf-3gauche (-60°)C2-exo+2.5
Conf-4gauche (+60°)C3-endo+3.1

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, helping to elucidate the molecular basis of a drug's mechanism of action.

In a molecular docking simulation, the 3D structure of this compound would be placed into the active site of a target protein. A scoring function is then used to evaluate thousands of possible binding poses, ranking them based on their predicted binding affinity. The highest-ranked pose represents the most likely binding mode.

Once a plausible binding pose is identified, a detailed analysis of the intermolecular interactions is performed. This involves identifying specific amino acid residues in the protein's binding pocket that interact with the ligand. For this compound, key interactions could include:

Hydrogen Bonds: The pyrrolidine nitrogen (as a hydrogen bond acceptor or a protonated donor) and the ether oxygens could form hydrogen bonds with polar residues like serine, threonine, or asparagine.

Hydrophobic Interactions: The methoxy-substituted phenyl ring would likely engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the binding site. nih.gov

Van der Waals Contacts: The entire molecule will form favorable van der Waals contacts with the contours of the protein's binding pocket.

Table 3: Hypothetical Interaction Analysis for this compound in a Protein Binding Site Note: This table illustrates the type of data generated from a docking simulation analysis. The residues are hypothetical.

Ligand MoietyInteraction TypeInteracting Protein ResidueEstimated Distance (Å)
Pyrrolidine NitrogenHydrogen Bond (Acceptor)Serine-122 (Sidechain -OH)2.9 Å
Methoxy OxygenHydrogen Bond (Acceptor)Backbone N-H of Glycine-853.1 Å
Phenyl Ringπ-π StackingPhenylalanine-2103.8 Å
Pyrrolidine RingHydrophobic ContactLeucine-88, Valine-125N/A

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com If this compound were identified as a hit compound, virtual screening could be used to find structurally similar molecules with potentially improved properties. Conversely, if a protein target is known but active ligands are not, virtual screening can be used to find initial hits from scratch. researchgate.net

The process typically involves high-throughput docking, where millions of compounds are rapidly docked into the target's binding site and scored. nih.gov The top-scoring compounds are then selected for more rigorous computational analysis or experimental testing. This approach accelerates the discovery of new lead compounds by focusing experimental efforts on the most promising candidates. youtube.com

Molecular Dynamics Simulations to Investigate Dynamic Interactions

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov An MD simulation would typically start with the best-docked pose of the this compound-protein complex solvated in a water box.

Over the course of the simulation (typically nanoseconds to microseconds), MD can reveal:

Binding Stability: Whether the ligand remains stably in the binding pocket or if it drifts or dissociates. This is often assessed by calculating the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting position.

Protein and Ligand Flexibility: The simulation shows how the protein and ligand flex and adapt to each other. The Root Mean Square Fluctuation (RMSF) of atoms can highlight which parts of the protein and ligand are rigid and which are highly flexible.

Water's Role: MD explicitly models water molecules, revealing their crucial role in mediating or disrupting protein-ligand interactions.

Refined Binding Energetics: Methods like MM/PBSA can be applied to MD trajectories to obtain more accurate estimates of binding free energy. nih.gov

MD simulations provide a deeper, more realistic understanding of the binding process, validating and refining the hypotheses generated from molecular docking. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While direct QSAR studies specifically focused on this compound are not extensively documented in publicly available research, valuable insights can be gleaned from QSAR analyses of structurally similar compounds, particularly those acting as α1-adrenoceptor antagonists. The pyrrolidine and phenoxy moieties are key pharmacophoric features in many potent α1-adrenoceptor blockers.

Research on a series of 1-(3-(4-arylpiperazin-1-yl)-propyl)-pyrrolidin-2-ones, which share the pyrrolidine core, has demonstrated the utility of QSAR in elucidating the structural requirements for α1-adrenoceptor antagonism. researchgate.net These studies often employ a variety of molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with their biological activity.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., binding affinities, inhibition constants) is compiled. For a hypothetical QSAR study of this compound analogs, a dataset might look like the one presented in Table 1 .

Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological parameters, are calculated for each compound in the dataset.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with a test set of compounds not used in model development.

Detailed Research Findings from Analogous Systems:

A QSAR study on a series of α1-adrenoceptor antagonists revealed that the activity of the compounds is significantly influenced by both steric and electronic properties. ijpsonline.com For instance, the presence of specific substituents on the aromatic ring can modulate the electronic distribution and steric bulk, thereby affecting the binding affinity to the receptor.

In a hypothetical QSAR model for a series of this compound derivatives, key descriptors could include:

Topological Descriptors: These describe the atomic connectivity in the molecule. For example, the Principal Component for Ring (PCR) and the Q-index, a topological shape descriptor, have been shown to be important for the α1-ARs activity of related compounds. researchgate.net

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and atomic charges.

Hydrophilic Factor (Hy): This descriptor quantifies the hydrophilicity of the molecule, which can influence its interaction with the biological target and its pharmacokinetic properties. researchgate.net

Table 1: Hypothetical Data for a QSAR Study of this compound Analogs

CompoundStructurepIC50LogPMolecular Weight
This compound this compound7.22.1207.26
Analog 1 (R = H)6.51.8177.23
Analog 2 (R = 4-Cl)7.52.8211.68
Analog 3 (R = 4-F)7.32.3195.22
Analog 4 (R = 3,4-diCl)7.83.5246.12

This table is for illustrative purposes only and does not represent actual experimental data.

Based on the QSAR models of analogous compounds, it can be inferred that modifications to the methoxy group or the phenyl ring of this compound would likely have a significant impact on its biological activity. For instance, substituting the methoxy group with bulkier or more electron-withdrawing groups could alter the steric and electronic profile of the molecule, leading to changes in receptor binding affinity. Similarly, substitutions on the pyrrolidine ring would also be expected to influence the compound's activity.

The insights gained from such QSAR studies are invaluable for the rational design of new, more potent, and selective analogs of this compound for potential therapeutic applications.

Advanced Research Applications and Chemical Probe Development

Development of 3-(2-Methoxyphenoxy)pyrrolidine as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a biological pathway, in a selective and controlled manner. nih.govolemiss.edu The development of this compound as a chemical probe is predicated on its structural features, which can be systematically modified to optimize its interaction with a specific biological target. The core pyrrolidine (B122466) ring provides a three-dimensional framework, while the 2-methoxyphenoxy group offers opportunities for hydrogen bonding and aromatic interactions, which are crucial for molecular recognition.

The process of developing this compound into a chemical probe involves several key stages. Initially, the compound's biological activity is identified through screening against a panel of targets. Once a target of interest is validated, medicinal chemistry efforts focus on enhancing the compound's potency, selectivity, and cell permeability. This often involves the synthesis of a focused library of analogs where different substituents are introduced onto the pyrrolidine ring or the phenyl group. For instance, the methoxy (B1213986) group could be altered to other alkoxy groups, or additional functional groups could be introduced on the aromatic ring to probe the binding pocket of the target protein.

Furthermore, to serve as an effective chemical probe, the molecule should ideally be accompanied by a structurally similar but biologically inactive control compound. This negative control helps to ensure that any observed biological effects are due to the specific interaction of the probe with its target and not due to off-target effects or the compound's general chemical properties. The development of such probes is instrumental in elucidating the function of novel biological targets and validating them for further drug discovery efforts. nih.gov

Isotopic Labeling for Mechanistic Investigations and Distribution Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule in a biological system and to investigate reaction mechanisms. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into its structure. For example, replacing hydrogen atoms with deuterium can be used to study the kinetic isotope effect, providing insights into the rate-determining step of an enzymatic reaction involving the compound.

The introduction of a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), allows for sensitive detection of the compound and its metabolites in tissues and fluids. This is particularly valuable for absorption, distribution, metabolism, and excretion (ADME) studies. By tracking the radiolabeled this compound, researchers can determine its bioavailability, identify the organs and tissues where it accumulates, and characterize the metabolic pathways it undergoes.

For instance, ¹⁴C could be incorporated into the pyrrolidine ring or the methoxy group, allowing for the tracking of the entire molecule or specific fragments. Such studies are critical for understanding the compound's pharmacokinetic and pharmacodynamic properties, which are essential for its development as a potential therapeutic agent or a reliable research tool.

Integration into Combinatorial Chemistry Libraries for Target Discovery

Combinatorial chemistry is a high-throughput approach used to synthesize a large number of different but structurally related molecules in a short period. nih.gov These chemical libraries are then screened against biological targets to identify "hit" compounds with desired activities. The structure of this compound makes it an excellent building block for inclusion in combinatorial libraries. pnas.orgresearchgate.net

The pyrrolidine ring of this compound contains a secondary amine that serves as a convenient handle for chemical modification. This amine can be readily acylated, alkylated, or used in other coupling reactions to attach a wide variety of chemical moieties. By reacting this compound with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, a large library of N-substituted derivatives can be generated.

Encoded library technology (ELT) is a particularly powerful combinatorial approach where each unique molecule in the library is tagged with a DNA barcode. pnas.orgresearchgate.net This allows for the screening of massive libraries in a single tube. A building block like this compound can be incorporated into an ELT library, and after screening against a target protein, the DNA tags of the binding molecules can be amplified and sequenced to identify the "hit" structures. This approach significantly accelerates the initial stages of drug discovery by rapidly identifying novel ligands for a wide range of biological targets. nih.govpnas.orgresearchgate.net

Contribution to the Broader Understanding of Pyrrolidine Pharmacophores

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The pyrrolidine ring is a common and important pharmacophore found in numerous natural products and synthetic drugs. ontosight.aifrontiersin.org The study of molecules like this compound contributes to a deeper understanding of the structure-activity relationships (SAR) of the pyrrolidine pharmacophore.

The specific substitution pattern of this compound, with an aryloxy group at the 3-position, provides valuable information on how this class of compounds interacts with biological targets. By comparing the biological activity of this compound with other substituted pyrrolidines, researchers can dissect the contribution of the methoxyphenoxy group to binding affinity and selectivity. For example, studies on related pyrrolidine derivatives have highlighted the importance of the stereochemistry at the 3-position and the nature of the substituent for activity at various receptors and enzymes. mdpi.comnih.gov

The insights gained from studying this compound and its analogs can be used to design new molecules with improved pharmacological properties. This knowledge helps in the rational design of drugs for a variety of therapeutic areas, including neurological disorders, infectious diseases, and cancer, where the pyrrolidine scaffold has shown significant promise. frontiersin.orgresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(2-Methoxyphenoxy)pyrrolidine in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS) of structurally analogous pyrrolidine derivatives, researchers should:

  • Use personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of aerosols/dust .
  • Store the compound at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers) .
  • In case of accidental exposure, rinse affected skin/eyes with water for 15 minutes and seek medical advice .
    • Rationale : While specific toxicity data for this compound is limited, protocols from related methoxyphenyl-pyrrolidines suggest moderate acute toxicity (Category 4 for oral/dermal/inhalation hazards) .

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the methoxyphenoxy and pyrrolidine moieties. For example, the methoxy group typically appears as a singlet near δ 3.8 ppm, while pyrrolidine protons resonate between δ 1.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula (e.g., C11_{11}H15_{15}NO2_2) by matching observed m/z values with theoretical calculations .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify key functional groups (e.g., C-O-C stretching at ~1250 cm1^{-1} for the methoxy group) .

Q. What solvents and reaction conditions are optimal for synthesizing this compound?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitution reactions involving pyrrolidine and 2-methoxyphenol derivatives .
  • Catalysts : Employ bases like K2_2CO3_3 or NaH to deprotonate phenolic hydroxyl groups, facilitating ether bond formation .
  • Temperature : Reactions typically proceed at 80–100°C under reflux for 12–24 hours .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites .
  • Molecular Docking : Simulate interactions with target proteins (e.g., neurotransmitter receptors) using software like AutoDock Vina. Focus on the methoxyphenoxy group’s potential π-π stacking or hydrogen bonding .
  • ADMET Prediction : Use tools like SwissADME to estimate absorption, metabolism, and toxicity profiles .

Q. What strategies resolve discrepancies in reported toxicity data for pyrrolidine derivatives with methoxyphenyl substituents?

  • Methodological Answer :

  • Comparative In Vitro Assays : Perform parallel cytotoxicity tests (e.g., MTT assay on HEK-293 cells) for this compound and analogs (e.g., 3-(4-methoxyphenyl)pyrrolidine) to identify substituent-position effects .
  • Metabolite Profiling : Use LC-MS to detect oxidative metabolites (e.g., N-oxidation of pyrrolidine) that may contribute to toxicity .
  • Literature Meta-Analysis : Cross-reference SDS data (e.g., acute toxicity categories) and peer-reviewed studies to identify inconsistencies in experimental conditions (e.g., solvent purity, exposure duration) .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodological Answer :

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or in situ NMR to track intermediate formation and adjust reaction times .
  • Byproduct Identification : Characterize impurities via GC-MS or HPLC and modify conditions (e.g., lower temperature to reduce dimerization) .
  • Catalyst Screening : Test alternative catalysts (e.g., phase-transfer catalysts) to enhance selectivity for the desired ether linkage .

Data Analysis & Experimental Design

Q. What analytical techniques are critical for quantifying this compound in complex mixtures?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) for baseline separation from impurities .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound (e.g., silylation) to improve volatility and enable quantification in trace amounts .
  • Validation : Establish linearity (R2^2 > 0.99), precision (%RSD < 5%), and recovery rates (90–110%) per ICH guidelines .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and retain the pyrrolidine core .
  • Biological Testing : Screen analogs against relevant targets (e.g., monoamine transporters for neuropharmacological studies) using radioligand binding assays .
  • Statistical Modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.